5-Bromo-4-methylfuran-2-carboxylic acid
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Overview
Description
5-Bromo-4-methylfuran-2-carboxylic acid: is an organic compound with the molecular formula C(_6)H(_5)BrO(_3) It is a derivative of furan, a heterocyclic organic compound, and features a bromine atom and a carboxylic acid group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylfuran-2-carboxylic acid typically involves the bromination of 4-methylfuran-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to avoid over-bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-4-methylfuran-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated furan derivatives on biological systems. It is also used in the development of new bioactive molecules .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylfuran-2-carboxylic acid depends on its specific applicationThe bromine atom and carboxylic acid group play key roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Methylfuran-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-furoic acid: Similar structure but lacks the methyl group, leading to different chemical properties.
5-Bromo-4-methylthiophene-2-carboxylic acid: Contains a thiophene ring instead of a furan ring, resulting in different electronic properties.
Uniqueness: 5-Bromo-4-methylfuran-2-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-4-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFDVTIXQPJBOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554083-60-1 |
Source
|
Record name | 5-bromo-4-methylfuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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